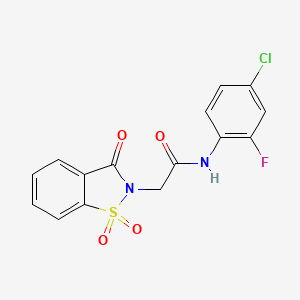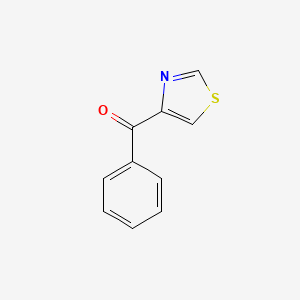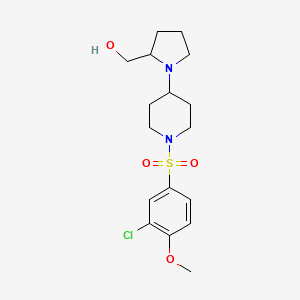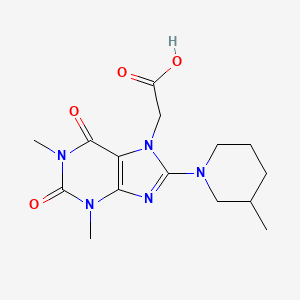
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 is a small molecule that has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
CFM-2 exerts its effects by binding to the active site of its target protein and inhibiting its activity. In the case of the NMDA receptor, CFM-2 binds to the glycine-binding site of the receptor and prevents the binding of glycine, an essential co-agonist for the activation of the receptor. In the case of carbonic anhydrase IX, CFM-2 binds to the active site of the enzyme and inhibits its activity, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects. In the case of the NMDA receptor, CFM-2 has been shown to inhibit long-term potentiation (LTP), a process that is crucial for synaptic plasticity and learning and memory processes. In the case of carbonic anhydrase IX, CFM-2 has been shown to inhibit tumor growth and metastasis by disrupting the pH balance of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CFM-2 is its specificity for its target proteins, which allows for the selective inhibition of their activity. CFM-2 is also relatively easy to synthesize and purify, making it a cost-effective compound for laboratory experiments. However, one of the limitations of CFM-2 is its relatively low potency, which may require higher concentrations of the compound to achieve significant effects.
Direcciones Futuras
There are various future directions for the study of CFM-2. One of the major directions is the development of more potent analogs of CFM-2 that can achieve significant effects at lower concentrations. Another direction is the study of the potential applications of CFM-2 in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, the study of the potential applications of CFM-2 in the treatment of various types of cancer and the development of novel cancer therapies based on CFM-2 is also a promising direction for future research.
Métodos De Síntesis
The synthesis of CFM-2 involves the condensation of 4-chloro-2-fluoroaniline with 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CFM-2 as a white solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
CFM-2 has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CFM-2 is in the field of neuroscience, where it has been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a protein that plays a crucial role in synaptic plasticity and learning and memory processes. CFM-2 has also been studied for its potential applications in cancer research, where it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer.
Propiedades
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULWJCGLRUHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide](/img/structure/B2638801.png)


![2-(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2638806.png)
![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2638807.png)


![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride](/img/structure/B2638814.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2638816.png)


![1-methyl-3-[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]pyridinium iodide](/img/structure/B2638820.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2638823.png)
![2-methyl-7-[4-(1H-1,2,4-triazol-1-yl)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2638824.png)